molecular formula C22H18FN3O2S B14952126 (5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B14952126
M. Wt: 407.5 g/mol
InChI Key: HJLPHPHREUBLJP-ZMLBWKPJSA-N
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Description

The compound “(5Z)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-[(4-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” is a synthetic organic molecule that belongs to the class of triazolothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazolothiazoles typically involves the cyclization of appropriate thiosemicarbazides with α-haloketones or α-haloesters. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of such compounds may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, triazolothiazoles are studied for their unique structural properties and reactivity. They serve as building blocks for the synthesis of more complex molecules and materials.

Biology

Biologically, these compounds exhibit a range of activities, including antimicrobial, antifungal, and anticancer properties. They are investigated for their potential as therapeutic agents.

Medicine

In medicine, triazolothiazoles are explored for their potential to treat various diseases. Their ability to interact with biological targets makes them promising candidates for drug development.

Industry

Industrially, these compounds are used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of triazolothiazoles involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. The exact mechanism depends on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Triazolopyrimidines
  • Thiazolopyridines
  • Benzothiazoles

Uniqueness

The uniqueness of the compound “(5Z)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-[(4-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” lies in its specific structural features, such as the presence of fluorophenyl and propoxyphenyl groups

Properties

Molecular Formula

C22H18FN3O2S

Molecular Weight

407.5 g/mol

IUPAC Name

(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[(4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H18FN3O2S/c1-2-13-28-18-10-5-16(6-11-18)14-19-21(27)26-22(29-19)24-20(25-26)12-7-15-3-8-17(23)9-4-15/h3-12,14H,2,13H2,1H3/b12-7+,19-14-

InChI Key

HJLPHPHREUBLJP-ZMLBWKPJSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=C(C=C4)F)S2

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=C(C=C4)F)S2

Origin of Product

United States

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